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Introduction

The Cupric lon Reducing Antioxidant Capacity (CUPRAC) assay is a robust and versatile
method for determining the total antioxidant capacity of a wide range of samples, including
pharmaceuticals, food extracts, and biological fluids.[1][2][3][4] This assay is based on the
reduction of the cupric ion (Cu(ll)) to the cuprous ion (Cu(l)) by antioxidant compounds. The
resulting Cu(l) ions form a stable, colored chelate with neocuproine (2,9-dimethyl-1,10-
phenanthroline), which exhibits a maximum absorbance at 450 nm.[1][3] The intensity of the
color is directly proportional to the antioxidant capacity of the sample.

One of the key advantages of the CUPRAC assay is its ability to be performed at a pH of 7.0,
which is close to physiological pH, making it particularly suitable for biological samples.[1][5][6]
Furthermore, the CUPRAC reagent is stable, readily available, and the assay is applicable to
both hydrophilic and lipophilic antioxidants.[1][5]

Principle of the Method

The CUPRAC assay operates on the principle of an electron transfer reaction. Antioxidants
present in the sample reduce the Cu(ll)-neocuproine complex to the Cu(l)-neocuproine
complex. The chelation of Cu(l) with neocuproine is rapid and results in a stable orange-yellow
colored complex, the absorbance of which is measured spectrophotometrically at 450 nm.[1][3]
[7] The antioxidant capacity is then determined by comparing the absorbance of the sample to
that of a standard antioxidant, typically Trolox.[3][8]
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Experimental Protocol

This protocol outlines the steps for performing the CUPRAC assay using neocuproine
hemihydrate in a 96-well microplate format.

1. Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the CUPRAC

assay.

Reagent Concentration Preparation Instructions

_ . Dissolve copper (Il) chloride
Copper (II) Chloride Solution 10 mM ) o
dihydrate in distilled water.[9]

Dissolve neocuproine

Neocuproine Solution 7.5 mM _ _
hemihydrate in 96% ethanol.[9]
Dissolve ammonium acetate in
Ammonium Acetate Buffer 1M,pH7.0 distilled water and adjust the

pH to 7.0.[9]

Dissolve Trolox in 96%

Trolox Standard Stock Solution 1 mM
ethanol.

2. Standard Curve Preparation

A standard curve is essential for quantifying the antioxidant capacity of the samples in terms of
Trolox equivalents.
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Standard Volume of 1 mM Volume of Ethanol Final -
U, (uL) Concentration (uM)

S0 (Blank) 0 1000 0

S1 10 990 10

S2 25 975 o5

S3 50 950 50

>4 75 925 75

S5 100 900 100

3. Sample Preparation
The preparation method will vary depending on the nature of the sample.

e Liquid Samples (e.g., fruit juices, tea infusions): Centrifuge or filter to remove any particulate
matter. Dilute with an appropriate solvent (e.g., water, ethanol) to ensure the absorbance
reading falls within the linear range of the standard curve.[8][10]

e Solid Samples (e.g., plant extracts): Homogenize the sample in a suitable solvent (e.g.,
ethanol, methanol-water mixture) and then centrifuge or filter to obtain a clear extract.[10]

» Biological Fluids (e.g., serum): Deproteinization may be necessary. For instance, proteins in
serum can be precipitated with perchloric acid.[6] Lipophilic antioxidants can be extracted
using an organic solvent like n-hexane.[6]

4. Assay Procedure

The following steps should be performed in a 96-well microplate.

e Add Reagents: To each well, add the following in the specified order:
o 50 pL of Copper (II) Chloride Solution (10 mM)

o 50 pL of Neocuproine Solution (7.5 mM)
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o 50 pL of Ammonium Acetate Buffer (1 M, pH 7.0)

e Add Standards and Samples:
o Add 50 pL of each Trolox standard dilution to the respective wells.
o Add 50 pL of the prepared sample solutions to the sample wells.
o For the blank, add 50 pL of the solvent used for the sample dilution.

 Incubation: Mix the contents of the wells gently by shaking the plate. Incubate the plate at
room temperature for 30 minutes in the dark.[2][11][12] For some slow-reacting antioxidants,
incubation at 50°C for 20 minutes may be required to ensure the reaction goes to
completion.[2][11][12]

o Absorbance Measurement: Measure the absorbance of each well at 450 nm using a
microplate reader.[1][3]

5. Data Analysis

o Subtract Blank Absorbance: Subtract the absorbance of the blank (S0) from the absorbance
readings of all standards and samples.

e Plot Standard Curve: Plot a graph of the net absorbance versus the concentration of the
Trolox standards.

o Determine Sample Antioxidant Capacity: Use the linear regression equation from the
standard curve to calculate the Trolox equivalent antioxidant capacity (TEAC) of the
samples. The results are typically expressed as uM Trolox Equivalents (TE).

Visualizations

CUPRAC Assay Workflow
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CUPRAC Assay Experimental Workflow
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Caption: A flowchart illustrating the sequential steps of the CUPRAC assay, from reagent
preparation to data analysis.

CUPRAC Reaction Mechanism

CUPRAC Assay Reaction Mechanism

Antioxidant (AH) 2 Cu(ll)-Neocuproine

Oxidation Reduction

Oxidized Antioxidant (A) 2 Cu(l)-Neocuproine (Orange-Yellow) 2 H+
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Caption: A diagram showing the redox reaction at the core of the CUPRAC assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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